molecular formula C14H10ClFO3 B6402756 4-Chloro-2-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% CAS No. 1261945-12-3

4-Chloro-2-(3-fluoro-4-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402756
CAS RN: 1261945-12-3
M. Wt: 280.68 g/mol
InChI Key: CLHDNBWFMMWENP-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-fluoro-4-methoxyphenyl)benzoic acid, commonly referred to as 4-CFL-MPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molar mass of 254.54 g/mol and a melting point of 162-164°C. 4-CFL-MPA has been used in research applications in both academic and industrial settings due to its unique properties.

Scientific Research Applications

4-CFL-MPA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including benzodiazepines, quinolones, and other heterocyclic compounds. It has also been used in the synthesis of novel materials, such as polymers and nanomaterials. In addition, 4-CFL-MPA has been used as a catalyst in the production of polyurethanes.

Mechanism of Action

4-CFL-MPA is believed to act as a proton donor in the Friedel-Crafts acylation reaction, donating a proton to the 4-chloro-2-fluorobenzoic acid. This allows for the formation of the 4-CFL-MPA product. In addition, 4-CFL-MPA is believed to act as an electron-withdrawing group, stabilizing the intermediate formed in the reaction.
Biochemical and Physiological Effects
Due to its synthetic nature, 4-CFL-MPA has not been studied extensively for its biochemical and physiological effects. However, it is believed to be non-toxic and non-carcinogenic, and there is no evidence to suggest that it has any adverse effects on human health.

Advantages and Limitations for Lab Experiments

4-CFL-MPA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be stored at room temperature for up to several months. In addition, 4-CFL-MPA is non-toxic, making it a safe reagent for use in laboratory experiments. However, 4-CFL-MPA is susceptible to hydrolysis and oxidation, so it should be stored in anhydrous conditions.

Future Directions

There are a number of potential future applications for 4-CFL-MPA. It could be used in the synthesis of new drugs, materials, and catalysts. In addition, it could be used to develop new analytical methods for the detection of other compounds. It could also be used to study the mechanisms of various biological processes, such as the interaction of drugs with their targets. Finally, it could be used to develop new methods for the synthesis of various compounds.

Synthesis Methods

4-CFL-MPA can be synthesized using a variety of methods, including the Friedel-Crafts acylation of 4-chloro-2-fluorobenzoic acid with 3-methoxy-4-fluorotoluene. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at a temperature of 120-140°C. The reaction yields 4-CFL-MPA as the main product, with a yield of up to 95%.

properties

IUPAC Name

4-chloro-2-(3-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-5-2-8(6-12(13)16)11-7-9(15)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHDNBWFMMWENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690168
Record name 5-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261945-12-3
Record name 5-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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